molecular formula C16H14FN3O B2653710 1-(4-fluorobenzyl)-3-(1H-indol-3-yl)urea CAS No. 922938-94-1

1-(4-fluorobenzyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2653710
CAS No.: 922938-94-1
M. Wt: 283.306
InChI Key: JZRAYGNFVZGAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-3-(1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C16H14FN3O and its molecular weight is 283.306. The purity is usually 95%.
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Scientific Research Applications

Radiolabeling and Imaging Agents

One study describes the synthesis of a potent nonpeptide CCR1 antagonist, incorporating the 4-[18F]fluorobenzyl group, for use in an automated module. This compound, designed for radiolabeling, demonstrates the utility of fluorobenzyl ureas in developing imaging agents for PET scans, showcasing their potential in studying receptor interactions in vivo (Mäding et al., 2006).

Antidepressants and 5-HT Reuptake Inhibitors

Another study focuses on the design of unsymmetrical ureas as serotonin reuptake inhibitors with antagonistic activity toward 5-HT(1B/1D) receptors. These compounds, which include 4-fluorobenzyl and indolyl urea derivatives, exhibit potential as efficient antidepressants, indicating the relevance of such structures in the development of new therapeutic agents (Matzen et al., 2000).

Neuropeptide S Antagonists

Research into the structural features critical for Neuropeptide S antagonist activity identified 4-fluorobenzyl urea derivatives as potent antagonists. This study illustrates the importance of urea functionality and the potential of fluorobenzyl groups in modulating the activity of therapeutic compounds (Zhang et al., 2008).

Molecular Docking and Antiviral Research

A study on the synthesis and molecular docking of novel compounds, including 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, against hepatitis B virus (HBV) highlighted the compound's nanomolar inhibitory activity. This underscores the potential of fluorobenzyl-indolyl ureas in antiviral research and therapy development (Ivashchenko et al., 2019).

Anticancer Agents

Efforts to synthesize fluorinated coumarin–pyrimidine hybrids, with structures related to fluorobenzyl ureas, demonstrated significant cytotoxicity against cancer cell lines. These studies show the potential of such compounds in cancer therapy, highlighting the versatility of the fluorobenzyl and urea groups in medicinal chemistry (Hosamani et al., 2015).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-12-7-5-11(6-8-12)9-19-16(21)20-15-10-18-14-4-2-1-3-13(14)15/h1-8,10,18H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRAYGNFVZGAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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